molecular formula C11H21NO3 B3115595 tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate CAS No. 2102325-71-1

tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate

Cat. No.: B3115595
CAS No.: 2102325-71-1
M. Wt: 215.29
InChI Key: PSDMSGJMWVMEMV-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3R,4S)-4-hydroxy-3-methyl-piperidine-1-carboxylate (CAS: 2102325-71-1, MFCD22689537) is a chiral piperidine derivative widely used as a synthetic intermediate in pharmaceuticals and organic chemistry. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol . The compound features a piperidine ring substituted with a hydroxyl group at C4, a methyl group at C3 (in the 3R,4S configuration), and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen. This stereochemistry is critical for its role in asymmetric synthesis, particularly in the development of bioactive molecules. The compound is typically supplied as a solid with ≥95% purity .

Properties

IUPAC Name

tert-butyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDMSGJMWVMEMV-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@@H]1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate typically involves the cyclization of appropriate starting materials, followed by selective functional group manipulations. Reaction conditions often require controlled temperature and pressure, as well as the use of catalysts or reagents such as acids or bases to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors. The process must ensure high yield and purity, often utilizing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate can undergo oxidation to introduce additional functional groups.

  • Reduction: : Reduction reactions might be employed to alter the oxidation state of specific functional groups.

  • Substitution: : This compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromium trioxide.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

  • Substitution Reagents: : Halides or organometallic compounds.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution might introduce various alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmacological Properties

The compound has been investigated for its pharmacological properties, particularly in the context of developing novel therapeutic agents. Its structural similarity to known bioactive compounds enables it to serve as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects. Research has indicated that derivatives of piperidine can exhibit activity against a range of biological targets, including enzymes and receptors involved in neurological disorders and cancer .

1.2 Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of piperidine derivatives, including this compound. These compounds are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The hydroxyl group in the structure is believed to contribute to antioxidant activity, which may protect neuronal cells from oxidative stress .

Organic Synthesis

2.1 Synthetic Intermediate

In organic synthesis, this compound serves as an important intermediate for the synthesis of various complex molecules. Its ability to undergo further transformations makes it valuable in multi-step synthetic routes. For instance, it can be utilized in the preparation of other functionalized piperidine derivatives that are essential in drug discovery .

2.2 Chiral Auxiliary

The chiral nature of this compound allows it to act as a chiral auxiliary in asymmetric synthesis. This property is particularly useful in the preparation of enantiomerically pure compounds, which are crucial in pharmaceutical applications where stereochemistry can significantly influence biological activity .

Pharmaceutical Development

3.1 Building Block for Drug Candidates

As a building block, this compound is utilized in the design and synthesis of new drug candidates. Its versatility allows chemists to modify its structure to optimize pharmacokinetic properties such as solubility and bioavailability .

3.2 Case Studies

Several case studies exemplify the utility of this compound in drug development:

  • Case Study 1: Antidepressant Development
    Researchers have synthesized analogs of this compound that demonstrate selective serotonin reuptake inhibition, indicating potential as antidepressants .
  • Case Study 2: Anticancer Agents
    Modifications of this compound have shown promise in inhibiting tumor growth in preclinical models, highlighting its potential as an anticancer agent through targeted delivery systems .

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules such as proteins or nucleic acids. It can bind to receptors or enzymes, affecting their activity and thus influencing biological pathways. Specific molecular targets include enzymes involved in neurotransmitter synthesis and degradation.

Comparison with Similar Compounds

Key Structural Features and Functional Group Variations

The following table highlights structural analogs of tert-Butyl (3R,4S)-4-hydroxy-3-methyl-piperidine-1-carboxylate, emphasizing differences in substituents, stereochemistry, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties Reference
This compound 2102325-71-1 C₁₁H₂₁NO₃ 215.29 - 3R,4S configuration
- C4 hydroxyl, C3 methyl
Solid, ≥95% purity; Boc-protected amine
tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate 1174020-44-0 C₁₀H₁₈FNO₃ 219.3 - 3S,4S configuration
- C4 hydroxyl, C3 fluorine
Liquid; enhanced polarity due to fluorine; 97% purity
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 156185-63-6 C₁₃H₂₅NO₃ 243.34 - C4 hydroxypropyl chain Higher lipophilicity; used in prodrug synthesis
tert-Butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate 2166206-92-2 C₁₁H₁₇NO₃ 211.26 - Pyrrolidine core (5-membered ring)
- C3 ethynyl group
Solid; reactive alkyne for click chemistry
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate 871115-32-1 C₁₁H₂₃N₃O₂ 229.32 - C4 amino and aminomethyl groups Dual amine functionality; potential for polyvalent coupling

Stereochemical and Functional Group Impact

  • Fluorination (CAS 1174020-44-0) : The replacement of the C3 methyl group with fluorine introduces electronegativity, altering solubility and metabolic stability. Fluorinated analogs are often prioritized in CNS drug development due to improved blood-brain barrier penetration .
  • Hydroxypropyl Chain (CAS 156185-63-6) : The extended hydroxypropyl substituent increases molecular weight and lipophilicity, making this analog suitable for lipid-based formulations or hydrophobic target interactions .
  • Pyrrolidine vs. The ethynyl group enables conjugation via Huisgen cycloaddition .
  • Amino/Aminomethyl Substitution (CAS 871115-32-1): The presence of two amines increases polarity and provides sites for further functionalization, such as crosslinking or chelation .

Research Findings and Data

Biological Activity

tert-Butyl (3R,4S)-4-hydroxy-3-methyl-piperidine-1-carboxylate, also known as M4, is a compound of significant interest in pharmacological research due to its potential neuroprotective effects and its role in the modulation of various biological pathways. This article reviews the biological activity of M4, focusing on its mechanisms of action, effects on cellular systems, and implications for therapeutic applications.

  • Molecular Formula : C₁₁H₂₁NO₃
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 1821740-54-8

M4 exhibits multiple mechanisms that contribute to its biological activity:

  • Inhibition of Enzymatic Activity :
    • M4 acts as an inhibitor of β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer's disease pathology. It has been shown to prevent the aggregation of amyloid beta peptide (Aβ) and reduce fibril formation, which are critical processes in neurodegeneration .
  • Cellular Protection :
    • In vitro studies demonstrate that M4 protects astrocytes from Aβ-induced toxicity. When astrocytes were treated with Aβ, cell viability decreased significantly; however, co-treatment with M4 improved cell survival rates .
  • Reduction of Inflammatory Markers :
    • M4 has been observed to reduce the production of pro-inflammatory cytokines such as TNF-α in astrocyte cultures exposed to Aβ. This suggests a potential anti-inflammatory role that may mitigate oxidative stress and neuronal damage .

In Vitro Studies

A study assessed the protective effects of M4 on astrocytes subjected to Aβ toxicity:

  • Cell Viability :
    • Control: 100%
    • Aβ alone: 43.78 ± 7.17%
    • Aβ + M4 (100 μM): 62.98 ± 4.92%

In Vivo Studies

In vivo experiments involving scopolamine-induced oxidative stress demonstrated that while M4 reduced malondialdehyde (MDA) levels (a marker of oxidative stress), its efficacy was comparable but not superior to galantamine, a known cholinesterase inhibitor .

Case Studies

  • Neuroprotective Effects in Alzheimer's Models :
    • M4 was tested in models mimicking Alzheimer's disease, showing moderate protective effects against cognitive decline and neuroinflammation .
  • Comparative Studies with Other Compounds :
    • When compared with established treatments like galantamine, M4 showed similar trends in reducing oxidative stress markers but did not achieve statistically significant differences in all parameters measured .

Summary Table of Biological Activities

Activity TypeObservationsReference
Enzyme Inhibitionβ-secretase (IC50 = 15.4 nM), Acetylcholinesterase (Ki = 0.17 μM)
Cell ViabilityImproved viability in astrocytes exposed to Aβ
Cytokine ProductionReduction in TNF-α levels
Oxidative StressDecreased MDA levels in scopolamine model

Q & A

Basic: What synthetic strategies are commonly employed for the preparation of tert-Butyl (3R,4S)-4-hydroxy-3-methyl-piperidine-1-carboxylate, and how is stereochemical integrity maintained?

Methodological Answer:
The synthesis typically involves multi-step routes starting with piperidine derivatives. Key steps include:

  • Carbamate Formation : Reaction of the piperidine core with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, THF) to introduce the tert-butyloxycarbonyl (Boc) protecting group .
  • Stereochemical Control : Use of chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) to establish the (3R,4S) configuration. For example, enzymatic hydroxylation of precursor substrates can selectively generate the 4-hydroxy group with high enantiomeric excess .
  • Purification : Chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the desired diastereomer. Confirmation of stereochemistry is achieved via NOESY NMR or X-ray crystallography .

Basic: What analytical techniques are recommended for characterizing the structural and stereochemical properties of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR to confirm the piperidine backbone and substituents. Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and hydroxy proton (δ ~3.5 ppm, broad) .
  • X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration and hydrogen-bonding networks .
  • Chiral Chromatography : Chiralpak columns with hexane/isopropanol mobile phases to verify enantiomeric purity (>98% ee) .

Advanced: How can reaction conditions be optimized to mitigate epimerization during functionalization of the 4-hydroxy group?

Methodological Answer:
Epimerization at the 3-methyl-4-hydroxy stereocenter is a critical challenge. Strategies include:

  • Low-Temperature Reactions : Conducting acylation or sulfonation below 0°C to minimize racemization .
  • Protecting Group Selection : Using bulky silyl protecting groups (e.g., TBSCl) to sterically hinder the hydroxy group during subsequent reactions .
  • Kinetic Monitoring : In situ FTIR or HPLC tracking to terminate reactions before equilibrium favors epimer formation. Computational modeling (DFT) predicts activation barriers for epimerization pathways .

Advanced: What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) model transition states for SN2 reactions at the piperidine nitrogen. Solvent effects (e.g., PCM for DMF) are incorporated to refine energy profiles .
  • Molecular Dynamics (MD) : Simulates steric effects of the tert-butyl group on reaction trajectories. For oxidation (e.g., with PCC), MD identifies preferred conformations for hydroxyl-to-ketone conversion .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) to guide functionalization for pharmacological applications .

Data Contradiction: How should researchers resolve discrepancies between experimental and theoretical NMR chemical shifts?

Methodological Answer:

  • Validation via 2D NMR : HSQC and HMBC correlations confirm signal assignments. For example, the 4-hydroxy proton’s coupling pattern in COSY differentiates it from adjacent methyl groups .
  • Solvent and pH Effects : Re-measure NMR in deuterated DMSO or CDCl3 to assess solvent-induced shifts. Adjusting pH (if ionizable groups exist) can resolve broadening .
  • Cross-Referencing Crystallography : X-ray data provides ground-truth bond lengths and angles to refine computational models (e.g., ACD/Labs or MestReNova predictions) .

Advanced: What strategies are effective in scaling up the synthesis while maintaining high enantiomeric excess?

Methodological Answer:

  • Continuous Flow Chemistry : Reduces reaction time and improves heat dissipation, critical for exothermic steps (e.g., Boc protection) .
  • Enzymatic Catalysis : Immobilized lipases or ketoreductases in packed-bed reactors enable scalable asymmetric synthesis with >99% ee .
  • Process Analytical Technology (PAT) : In-line IR spectroscopy monitors reaction progress and triggers automated quenching to prevent racemization .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile reagents .
  • Storage : Store under argon at 2–8°C in amber vials to prevent hydrolysis of the Boc group .
  • Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

Advanced: How does the tert-butyl group influence the compound’s conformational flexibility and intermolecular interactions?

Methodological Answer:

  • Conformational Analysis : Rotational barriers of the tert-butyl group are assessed via variable-temperature NMR. The group restricts piperidine ring puckering, favoring chair conformations .
  • Crystal Packing : X-ray data reveals van der Waals interactions between tert-butyl groups and adjacent molecules, influencing solubility and melting point .
  • Solubility Studies : LogP calculations (e.g., ACD/LogP) predict lipophilicity, critical for pharmacokinetic profiling in drug discovery .

Data Contradiction: How to address inconsistent melting points reported in literature?

Methodological Answer:

  • Recrystallization Solvent Screening : Test solvents (e.g., ethyl acetate vs. hexane) to isolate polymorphs. DSC/TGA identifies metastable forms .
  • Impurity Profiling : HPLC-MS detects trace impurities (e.g., de-Boc byproducts) that depress melting points .

Advanced: What catalytic systems enable selective functionalization of the piperidine ring without disrupting the Boc group?

Methodological Answer:

  • Palladium Catalysis : Buchwald-Hartwig amination with Pd(OAc)2/Xantphos selectively modifies the 4-position without Boc cleavage .
  • Photoredox Catalysis : Visible-light-mediated C–H activation (e.g., Ru(bpy)3Cl2) introduces aryl groups at the 3-methyl position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.